Cas no 379254-21-4 (1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)

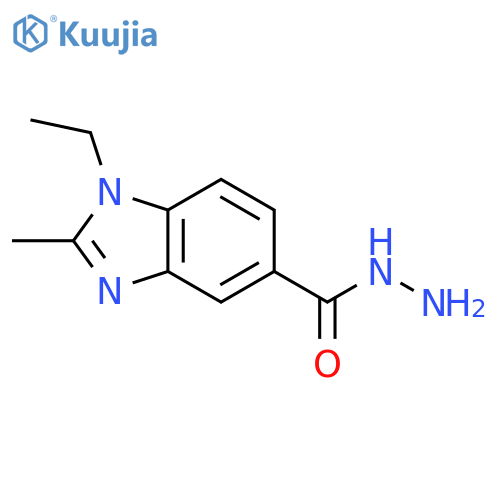

379254-21-4 structure

商品名:1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide

- SR-01000044104-1

- 1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide

- 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide

- 379254-21-4

- 1-ETHYL-2-METHYL-1,3-BENZODIAZOLE-5-CARBOHYDRAZIDE

- SR-01000044104

- EQA25421

- Oprea1_524580

- AKOS000122598

- G34640

- Z56922149

- 1-ethyl-2-methylbenzimidazole-5-carbohydrazide

- EN300-03625

- DTXSID501182929

-

- インチ: InChI=1S/C11H14N4O/c1-3-15-7(2)13-9-6-8(11(16)14-12)4-5-10(9)15/h4-6H,3,12H2,1-2H3,(H,14,16)

- InChIKey: VAXLBFJUHDUIRW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.11676108Da

- どういたいしつりょう: 218.11676108Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AV22035-500mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 500mg |

$220.00 | 2024-04-20 | |

| 1PlusChem | 1P019HZN-5g |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 5g |

$981.00 | 2024-05-03 | |

| Aaron | AR019I7Z-50mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 50mg |

$83.00 | 2025-02-10 | |

| Aaron | AR019I7Z-5g |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 5g |

$1047.00 | 2023-12-14 | |

| A2B Chem LLC | AV22035-1g |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 1g |

$305.00 | 2024-04-20 | |

| Aaron | AR019I7Z-500mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 500mg |

$266.00 | 2025-02-10 | |

| A2B Chem LLC | AV22035-5g |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 5g |

$818.00 | 2024-04-20 | |

| 1PlusChem | 1P019HZN-50mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 50mg |

$111.00 | 2024-05-03 | |

| 1PlusChem | 1P019HZN-500mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 500mg |

$270.00 | 2024-05-03 | |

| Aaron | AR019I7Z-100mg |

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |

379254-21-4 | 95% | 100mg |

$116.00 | 2025-02-10 |

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

379254-21-4 (1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬